![molecular formula C8H15NO B2870410 (5As,8aS)-3,4,5,5a,6,7,8,8a-octahydro-2H-cyclopenta[b][1,4]oxazepine CAS No. 1807941-34-9](/img/structure/B2870410.png)
(5As,8aS)-3,4,5,5a,6,7,8,8a-octahydro-2H-cyclopenta[b][1,4]oxazepine
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Description
“(5As,8aS)-3,4,5,5a,6,7,8,8a-octahydro-2H-cyclopenta[b][1,4]oxazepine” is a derivative of dibenzo[b,f][1,4]oxazepine (DBO), which is a class of compounds that possess an array of pharmacological activities and are of growing pharmaceutical interest . Dibenzo[b,f][1,4]oxazepine derivatives have been described in various synthetic protocols .
Synthesis Analysis
The synthesis of dibenzo[b,f][1,4]oxazepine derivatives has been achieved through various methods. One such method involves the reaction of 2-aminophenols with alkynones . Another method involves cyclocondensation with two precursors exemplified by substituted 2-aminophenols and substituted 2-halobenzaldehydes .Chemical Reactions Analysis
The chemical reactions involving dibenzo[b,f][1,4]oxazepine derivatives are complex and varied. For instance, they can undergo reactions with 2-aminophenols and alkynones to form new compounds . They can also undergo thermal decomposition, with the first step of this process occurring between 200 and 300 °C .Mechanism of Action
Target of Action
Similar compounds, such as 1,4-benzoxazepines derivatives, have been found to exhibit antioxidant, antibacterial, cytotoxic, and anti-cholinesterase activities .
Mode of Action
It’s worth noting that similar 1,4-benzoxazepines derivatives have been found to interact with various targets, leading to a range of biological activities .
Biochemical Pathways
Similar compounds have been found to inhibit the production of reactive oxygen species (ros), which are associated with microbial pathogenesis, cancer progression, and neurological diseases .
Pharmacokinetics
The compound’s molecular weight is 306452, which could potentially influence its bioavailability .
Result of Action
Similar 1,4-benzoxazepines derivatives have been found to exhibit cytotoxic activity against certain cancer cell lines .
Action Environment
It’s worth noting that similar compounds have been found to exhibit varying degrees of activity under different conditions .
properties
IUPAC Name |
(5aS,8aS)-3,4,5,5a,6,7,8,8a-octahydro-2H-cyclopenta[b][1,4]oxazepine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-3-7-8(4-1)10-6-2-5-9-7/h7-9H,1-6H2/t7-,8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJUVEHYGBGSLY-YUMQZZPRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)OCCCN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@H](C1)OCCCN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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